molecular formula C12H20N6 B5592844 4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B5592844
M. Wt: 248.33 g/mol
InChI Key: HQUSCNPBGZVMTK-UHFFFAOYSA-N
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Description

4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of diethylamino groups at the 4 and 6 positions and a carbonitrile group at the 2 position. It is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6/c1-5-17(6-2)11-14-10(9-13)15-12(16-11)18(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSCNPBGZVMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)C#N)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted triazines with different functional groups.

    Oxidation Reactions: Formation of triazine oxides.

    Reduction Reactions: Formation of triazine amines.

Mechanism of Action

The mechanism of action of 4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The diethylamino groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The carbonitrile group can also participate in nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

  • 2,4,6-Tris(diethylamino)-1,3,5-triazine
  • 2,4,6-Tris(dimethylamino)-1,3,5-triazine
  • 2,4,6-Tris(dipropylamino)-1,3,5-triazine

Comparison: 4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

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